7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and resins with specific properties.
Biological Studies: It is used in biological research to study its effects on various cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar bromine substitution pattern but differs in the core structure, which is a benzimidazole rather than a benzoxazine.
8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Another similar compound with a bromine atom and a methyl group, but with a purine core structure.
Uniqueness
7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of the benzoxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-8-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |
InChI Key |
VICZXIXTXAQDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)OC2=O)Br |
Origin of Product |
United States |
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